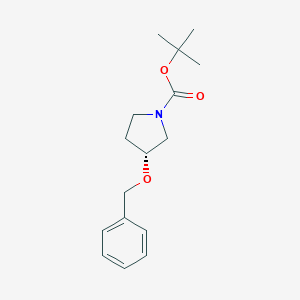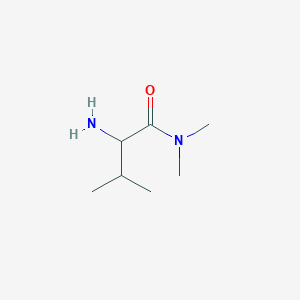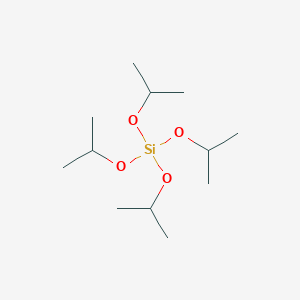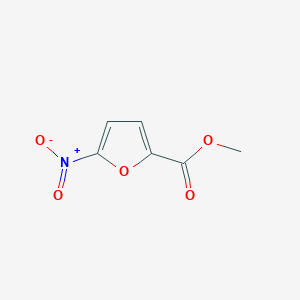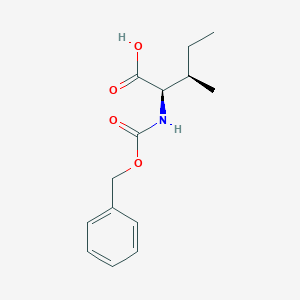
4-Methyl-1-naphthaldehyde
Vue d'ensemble
Description
4-Methyl-1-naphthaldehyde is a chemical compound that is a derivative of naphthaldehyde. While the provided papers do not directly discuss 4-Methyl-1-naphthaldehyde, they do provide insights into the behavior of similar naphthaldehyde compounds, which can be extrapolated to understand the properties and reactions of 4-Methyl-1-naphthaldehyde.
Synthesis Analysis
The synthesis of naphthaldehyde derivatives can involve various chemical reactions. For instance, the paper titled "(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one" describes a reaction involving 2-naphthaldehyde to produce a complex compound with a high yield of 92% . This suggests that naphthaldehyde derivatives can be effectively used as starting materials in synthetic organic chemistry to create more complex molecules.
Molecular Structure Analysis
The molecular structure of naphthaldehyde derivatives can be determined using techniques such as nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction, as demonstrated in the synthesis of the compound described in the second paper . These techniques are crucial for confirming the structure of synthesized compounds, including any potential derivatives of 4-Methyl-1-naphthaldehyde.
Chemical Reactions Analysis
Naphthaldehyde compounds can undergo various chemical reactions, including tautomerism, as explored in the first paper . The study of 4-hydroxy-1-naphthaldehyde showed concentration-dependent deprotonation and the existence of an intramolecular proton transfer in a Mannich base derivative . These findings indicate that naphthaldehyde derivatives can exhibit interesting reactivity, which could also be relevant for 4-Methyl-1-naphthaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthaldehyde derivatives can vary depending on their molecular structure and the environment. For example, 4-hydroxy-1-naphthaldehyde was found to dimerize in certain solvents, and its tautomeric form was influenced by the solvent used . This suggests that the physical and chemical properties of 4-Methyl-1-naphthaldehyde could also be influenced by its environment and that it may form dimers or other higher-order structures under certain conditions.
Applications De Recherche Scientifique
Fluorescent Chemosensor Development
A chemosensor based on 2-hydroxy-1-naphthaldehyde derivatives was developed for the selective detection of aluminum ions. This fluorescent sensor shows enhancement of fluorescent intensity upon binding with Al³⁺ ions and is reversible. This research highlights the potential of naphthaldehyde derivatives in the development of selective chemical sensors for metal ions in various solvents (Sun et al., 2018).
Studies on Fluorescence and Intersystem Crossing
Research on 1-and 2-naphthaldehyde derivatives, including their absorption and fluorescence spectra, provides insights into the effects of hydrogen bonding and solvent interactions on fluorescence and phosphorescence. This study contributes to understanding the radiationless transitions in aromatic carbonyl compounds (Kitamura & Baba, 1975).
Synthesis of Monoaldehydes
A study on the oxidation of dimethylnaphthalenes with Ce⁴⁺ in acetic acid yielded corresponding monoaldehydes with high selectivity and yield. This research demonstrates the efficacy of naphthaldehyde derivatives in organic synthesis (Sydnes et al., 1985).
Regioselective C–H Methylation
A method was developed for the regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde, demonstrating the potential of naphthaldehyde derivatives in the structural functionalization of bioactive molecules (Mao et al., 2022).
Solid-Liquid Equilibrium Studies
Research on the solubility of 2-naphthaldehyde in binary and ternary systems with ethanol provides valuable data for the separation process of these compounds. This study offers a theoretical foundation for understanding the solubility behavior of naphthaldehyde derivatives (Yu et al., 2019).
Proton Transfer Studies
A series of naphthaldehydes, including 4-hydroxy-1-naphthaldehyde, were investigated to explore their potential tautomerism and deprotonation. This research sheds light on the chemical behavior and structural properties of naphthaldehyde compounds (Manolova et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRGTXVAPBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187412 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthaldehyde | |
CAS RN |
33738-48-6 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33738-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






